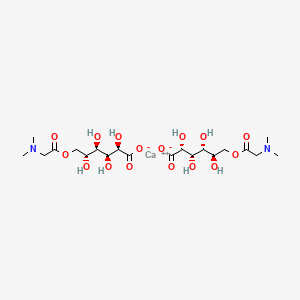
PROSTAGLANDINS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid. They were first discovered in human semen in 1935 by the Swedish physiologist Ulf von Euler, who initially thought they were secreted by the prostate gland . This compound are found in almost every tissue in humans and other animals and have diverse hormone-like effects, including the regulation of inflammation, blood flow, the formation of blood clots, and the induction of labor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins typically involves the conversion of arachidonic acid through the action of cyclooxygenase enzymes. The first total syntheses of prostaglandin F2α and prostaglandin E2 were reported by Elias James Corey in 1969 . The Corey synthesis is a linear approach that uses lactone as a key intermediate, from which the omega and alpha side chains of this compound can be constructed .
Industrial Production Methods: Industrial production of this compound often employs chemoenzymatic synthesis methods. A concise and scalable chemoenzymatic synthesis of this compound has been developed, which involves the formation of a common intermediate, bromohydrin, followed by nickel-catalyzed cross-couplings and Wittig reactions . This method allows for the production of this compound on a gram scale with high enantioselectivity.
化学反応の分析
Types of Reactions: Prostaglandins undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidative cyclization of polyunsaturated fatty acids, such as arachidonic acid, is a key step in their biosynthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include cyclooxygenase enzymes, lipoxygenase enzymes, and various catalysts for cross-coupling reactions .
Major Products: The major products formed from these reactions include different types of this compound, such as prostaglandin E2, prostaglandin F2α, and prostacyclin .
科学的研究の応用
Prostaglandins have a wide range of scientific research applications in chemistry, biology, medicine, and industry. They play a crucial role in the inflammatory response, regulation of blood pressure, and smooth muscle contraction . In medicine, prostaglandin analogs are used to treat conditions such as glaucoma, asthma, and cardiovascular diseases . In biology, they are studied for their role in cell signaling and immune responses .
作用機序
Prostaglandins exert their effects by binding to specific receptors on the surface of target cells. These receptors are G-protein coupled receptors that mediate various physiological responses . The binding of this compound to their receptors activates intracellular signaling pathways, leading to the regulation of inflammation, blood flow, and other processes .
類似化合物との比較
- Leukotrienes
- Thromboxanes
- Prostacyclin
- Misoprostol
- Alprostadil
- Latanoprost
- Travoprost
Prostaglandins are unique in their ability to have different and sometimes opposite effects in different tissues, depending on the type of receptor to which they bind .
特性
CAS番号 |
11000-26-3 |
|---|---|
分子式 |
C17H14NO5P |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Poly[titanium(IV) n-butoxide]](/img/structure/B1171852.png)

